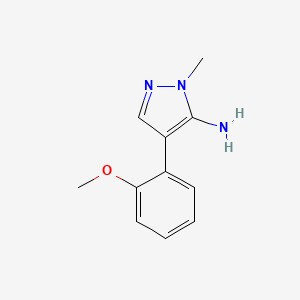

4-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine

Description

Significance of Pyrazole (B372694) Amine Scaffolds in Chemical Research

Pyrazole amine scaffolds are heterocyclic compounds that have proven to be of immense value in various scientific domains, most notably in medicinal chemistry and materials science. Their rigid, five-membered ring structure, containing two adjacent nitrogen atoms, provides a stable and versatile framework that can be readily functionalized. This adaptability allows for the synthesis of a vast array of derivatives with a wide spectrum of biological activities.

In the realm of drug discovery, pyrazole amines are recognized as "privileged structures," meaning they are capable of binding to multiple biological targets with high affinity. This has led to their incorporation into a number of clinically used drugs. mdpi.com The diverse pharmacological profile of pyrazole-containing molecules includes anti-inflammatory, anticancer, antiviral, analgesic, and antibacterial properties. mdpi.com Their ability to act as bioisosteric replacements for other chemical groups allows for the fine-tuning of a drug candidate's properties to enhance efficacy and reduce side effects. researchgate.netrsc.org

Overview of 4-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine in Context of Pyrazole Chemistry

This compound is a specific derivative within the broad class of pyrazole amines. Its structure features a pyrazole core with four substituents: a methoxyphenyl group at the 4-position, a methyl group at the 1-position of the pyrazole ring, and an amine group at the 5-position. The presence of the 2-methoxyphenyl group, in particular, can influence the molecule's steric and electronic properties, potentially impacting its biological activity and reactivity.

Historical Development and Evolution of Pyrazole Amine Research

The history of pyrazole chemistry dates back to the late 19th century. The term "pyrazole" was first coined by the German chemist Ludwig Knorr in 1883. Knorr was instrumental in developing the first synthesis of pyrazole derivatives, which involved the reaction of 1,3-dicarbonyl compounds with hydrazines. This method, now famously known as the Knorr pyrazole synthesis, remains a fundamental and widely used approach for constructing the pyrazole ring system.

Another key figure in the early development of pyrazole chemistry was Hans von Pechmann, who, in 1898, discovered an alternative synthesis of pyrazole from acetylene (B1199291) and diazomethane. The work of these early pioneers laid the foundation for over a century of research into pyrazole chemistry. Over the years, the focus of pyrazole research has evolved significantly. Initial studies were primarily concerned with the fundamental synthesis and characterization of these compounds. However, as our understanding of their chemical and physical properties grew, so did the exploration of their practical applications. The discovery of the diverse biological activities of pyrazole derivatives in the mid-20th century marked a turning point, leading to a surge in research focused on their potential as therapeutic agents and agrochemicals. Today, research in this field continues to thrive, with a strong emphasis on the development of novel synthetic methodologies and the design of new pyrazole-based compounds with tailored biological and material properties.

Chemical and Physical Properties

The following table provides a comparative overview of the chemical and physical properties of this compound and some of its related chemical compounds.

| Property | This compound | 4-Iodo-1-methyl-1H-pyrazol-5-amine | 2-Methoxyphenylboronic acid | 1-Methyl-4-nitro-1H-pyrazol-5-amine |

| Molecular Formula | C₁₁H₁₃N₃O | C₄H₆IN₃ | C₇H₉BO₃ | C₄H₆N₄O₂ |

| Molecular Weight | 203.24 g/mol | 223.03 g/mol | 151.96 g/mol | 142.12 g/mol |

| Appearance | Solid | Solid | Crystals or Crystalline Powder | - |

| Melting Point | - | - | 105-110 °C | - |

| Solubility | - | - | Insoluble in water | - |

| CAS Number | 895010-58-9 | 1443278-79-2 | 5720-06-9 | 19868-85-0 |

Structure

3D Structure

Properties

IUPAC Name |

4-(2-methoxyphenyl)-2-methylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-14-11(12)9(7-13-14)8-5-3-4-6-10(8)15-2/h3-7H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEENXINFXFDREE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C2=CC=CC=C2OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Structural Elucidation Methodologies for 4 2 Methoxyphenyl 1 Methyl 1h Pyrazol 5 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a comprehensive map of the atomic connectivity and chemical environment within the molecule. By analyzing the chemical shifts, coupling constants, and correlations, an unambiguous structural assignment can be achieved.

The ¹H NMR spectrum of 4-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine provides essential information regarding the number of different types of protons and their neighboring environments. The spectrum is expected to show distinct signals corresponding to the protons on the pyrazole (B372694) ring, the N-methyl group, the amine group, and the substituted phenyl ring.

The N-methyl group typically appears as a sharp singlet, while the amine (NH₂) protons often present as a broad singlet due to quadrupole broadening and potential hydrogen exchange. The methoxy (B1213986) (OCH₃) group also produces a characteristic singlet. The pyrazole ring contains a single proton, which is observed as a singlet. The four protons of the 2-methoxyphenyl group exhibit a more complex pattern of multiplets due to spin-spin coupling between adjacent protons.

Table 1: Representative ¹H NMR Chemical Shift and Multiplicity Data

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| N-CH₃ | ~3.5 - 3.7 | s (singlet) | - |

| O-CH₃ | ~3.8 - 3.9 | s (singlet) | - |

| NH₂ | ~4.5 - 5.5 (broad) | s (singlet) | - |

| Aromatic H (H-3' to H-6') | ~6.9 - 7.4 | m (multiplet) | ~7.5 - 8.2 |

| Pyrazole H (C3-H) | ~7.5 | s (singlet) | - |

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. For this compound, a total of 11 distinct carbon signals are expected, corresponding to the two methyl carbons, the five pyrazole carbons (three of which are quaternary), and the six carbons of the phenyl ring (two of which are quaternary).

Distortionless Enhancement by Polarization Transfer (DEPT-135) spectroscopy is a crucial technique used to differentiate between CH, CH₂, and CH₃ groups. researchgate.netresearchgate.netrsc.org In a DEPT-135 spectrum, CH₃ and CH carbons appear as positive signals, CH₂ carbons as negative signals, and quaternary carbons are absent. This allows for the unambiguous assignment of each type of carbon atom. For the title compound, the N-CH₃, O-CH₃, C3, and the four protonated aromatic carbons will appear as positive signals, while the five quaternary carbons (C4, C5, C1', C2') will not be observed in the DEPT-135 spectrum.

Table 2: Representative ¹³C NMR and DEPT-135 Data

| Assignment | Chemical Shift (δ, ppm) | DEPT-135 Signal |

|---|---|---|

| N-CH₃ | ~35 | Positive |

| O-CH₃ | ~55.6 | Positive |

| C4 (Pyrazole) | ~105 | Absent |

| Aromatic C-H | ~110 - 130 | Positive |

| C1' (Aromatic) | ~125 | Absent |

| C3 (Pyrazole) | ~140 | Positive |

| C5 (Pyrazole) | ~148 | Absent |

| C2' (Aromatic) | ~157 | Absent |

Note: Chemical shifts are approximate and based on values for similar structures. mdpi.comnih.gov

While 1D NMR provides fundamental data, 2D NMR experiments are indispensable for confirming the complex structural connectivity of the molecule.

The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. oxinst.comemerypharma.com In the COSY spectrum, diagonal peaks correspond to the 1D ¹H NMR spectrum, while off-diagonal cross-peaks indicate coupling between protons. oxinst.comlibretexts.org For this compound, the primary use of COSY is to establish the connectivity within the 2-methoxyphenyl ring. Cross-peaks will appear between adjacent aromatic protons (e.g., H-3' with H-4', H-4' with H-5', and H-5' with H-6'), confirming their sequence in the aromatic system.

The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. rsc.orgresearchgate.net Each cross-peak in the HSQC spectrum represents a one-bond C-H connection. This technique is definitive for assigning the protonated carbons in the ¹³C NMR spectrum. For the title compound, HSQC would show correlations between:

The N-CH₃ protons and the N-CH₃ carbon.

The O-CH₃ protons and the O-CH₃ carbon.

The C3-H proton and the C3 carbon of the pyrazole ring.

Each of the four aromatic protons and their respective aromatic carbons.

The HMBC experiment is one of the most informative 2D NMR techniques for elucidating the carbon skeleton, as it reveals correlations between protons and carbons over two or three bonds (²JCH and ³JCH). rsc.orgresearchgate.net This is particularly useful for identifying the placement of quaternary carbons and confirming the connectivity between different structural fragments.

Key HMBC correlations for confirming the structure of this compound would include:

A correlation from the N-methyl protons (~3.6 ppm) to the pyrazole ring carbons C5 (~148 ppm) and C3 (~140 ppm), confirming the methyl group's attachment to the N1 position. nih.govrsc.org

A correlation from the pyrazole C3-H proton (~7.5 ppm) to the quaternary carbon C4 (~105 ppm) and the amine-bearing carbon C5 (~148 ppm).

A crucial correlation from the C3-H proton to the C1' quaternary carbon of the phenyl ring, establishing the connection point between the two ring systems.

Correlations from the methoxy protons (~3.8 ppm) to the C2' carbon of the phenyl ring, confirming the position of the methoxy group.

Together, these NMR techniques provide a detailed and unambiguous confirmation of the chemical structure of this compound.

Two-Dimensional NMR Techniques for Structural Confirmation

Nuclear Overhauser Effect Spectroscopy (NOESY)

Nuclear Overhauser Effect Spectroscopy (NOESY) is a two-dimensional NMR technique crucial for determining the spatial proximity of atoms within a molecule, which is fundamental for elucidating its stereochemistry and conformation in solution. wikipedia.orglibretexts.org The technique is based on the Nuclear Overhauser Effect (NOE), which involves the transfer of nuclear spin polarization between nuclei that are close in space (typically within 5 Å). wikipedia.orglibretexts.org The cross-peaks in a NOESY spectrum correlate protons that are spatially near one another, regardless of whether they are connected through chemical bonds. wikipedia.org

For a molecule like this compound, a NOESY experiment would be instrumental in confirming the relative orientation of its substituents. Key expected correlations would include those between:

The protons of the N-methyl group and the ortho-protons of the 2-methoxyphenyl ring, which would help to establish the rotational conformation around the C4-phenyl bond.

The protons of the methoxy group (-OCH₃) and the adjacent proton on the phenyl ring (at the C3' position).

The amine (-NH₂) protons and the proton at the C3 position of the pyrazole ring or nearby protons on the phenyl ring, depending on the preferred conformation.

In a study on a related compound, 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, NOESY correlation was observed between the methylene protons of the benzyl group and the H-4 proton of the pyrazole ring, confirming the proximity of the N-CH₂ fragment to the pyrazole core. mdpi.com This exemplifies how NOESY can provide unambiguous structural confirmation for substituted pyrazoles.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and elemental formula of a compound and for gaining structural information through fragmentation analysis.

Electron Ionization Mass Spectrometry (EIMS)

Electron Ionization Mass Spectrometry (EIMS) is a hard ionization technique that involves bombarding a molecule with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M⁺·) and numerous fragment ions. asianpubs.org The resulting fragmentation pattern serves as a molecular fingerprint.

The mass fragmentation of pyrazoles has been studied extensively. Two primary fragmentation processes are characteristic of the pyrazole ring: the expulsion of hydrocyanic acid (HCN) and the loss of a nitrogen molecule (N₂). researchgate.netopenresearchlibrary.orgresearchgate.net For this compound (Molecular Weight: 203.24 g/mol ), the EIMS spectrum would be expected to show a molecular ion peak at m/z 203. The fragmentation pattern would likely be influenced by the substituents. A notable fragmentation in a related N-pyrazolyl amine involved the formation of a (4-methoxyphenyl)methylium ion (m/z 121) as the base peak, indicating a cleavage at the bond connecting the substituent to the pyrazole ring. mdpi.com For the title compound, characteristic fragments could arise from the loss of a methyl radical (·CH₃) from the molecular ion to give a fragment at m/z 188, or cleavage of the methoxy group.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of a compound's elemental formula. mdpi.com This technique is critical for distinguishing between compounds with the same nominal mass but different elemental compositions. For novel pyrazole derivatives, HRMS is used to confirm that the synthesized compound has the correct chemical formula. mdpi.comresearchgate.net

For this compound (C₁₁H₁₃N₃O), HRMS would be used to confirm its elemental composition. The technique can measure the mass with high precision, and the experimental value is then compared to the calculated theoretical mass. For instance, in the characterization of novel phenylaminopyrazole derivatives, HRMS was acquired in positive ion mode to confirm their structures. nih.gov

| Compound | Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ | Reference |

| 1-(o-tolyl)-1H-pyrazole-4-carboxamide | C₁₁H₁₁N₃O | 202.0929 | 202.0924 | mdpi.com |

| 1-(2-fluorophenyl)-1H-pyrazole-4-carboxamide | C₁₀H₈FN₃O | 206.0730 | 206.0718 | mdpi.com |

| 1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxamide | C₁₀H₇Cl₂N₃O | 256.0044 | 256.0042 | mdpi.com |

This table presents HRMS data for related pyrazole carboxamide derivatives to illustrate the accuracy of the technique.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. kuleuven.be It is widely used for the analysis of complex mixtures, including the determination of pyrazole fungicides in various matrices like cereals, fruits, and vegetables. nih.gov The LC separates the components of the mixture, which are then ionized and detected by the mass spectrometer. kuleuven.be

The analysis of pyrazole derivatives often employs reversed-phase LC columns coupled with tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net For example, a method for determining five novel pyrazole fungicides used an electrospray ionization (ESI) source, operating in both positive and negative modes, to achieve detection limits below 3.0 µg kg⁻¹. nih.gov The use of ion-pair reagents in the mobile phase can also improve the retention and peak shape of small, polar pyrazole compounds on LC columns, allowing for better separation from the sample matrix. researchgate.net

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy is a technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. researchgate.net For substituted pyrazoles, IR spectroscopy is essential for confirming the presence of key structural features. nih.gov

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. Theoretical calculations, often using Density Functional Theory (DFT), can be employed to predict vibrational frequencies, which are then compared with experimental data for accurate assignments. researchgate.netnih.gov

Expected Characteristic IR Bands (cm⁻¹)

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

|---|---|---|

| N-H stretching | 3400–3200 | Amine group, typically appears as one or two sharp bands. |

| C-H stretching (Aromatic) | 3100–3000 | C-H bonds on the phenyl ring. |

| C-H stretching (Aliphatic) | 3000–2850 | C-H bonds of the methyl and methoxy groups. nih.gov |

| C=N stretching | 1650–1550 | Imine bond within the pyrazole ring. |

| C=C stretching (Aromatic) | 1600–1450 | Carbon-carbon bonds in the phenyl and pyrazole rings. |

| N-H bending | 1640–1560 | Amine scissoring vibration. |

| C-O-C stretching (Aromatic Ether) | 1275–1200 (asymmetric) | Methoxy group attached to the phenyl ring. mdpi.com |

| 1075–1020 (symmetric) |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Absorption Properties

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The absorption maxima (λmax) are characteristic of the chromophores present in the molecule. For aromatic and heterocyclic compounds like pyrazoles, UV-Vis spectra typically show strong absorption bands attributed to π-π* electronic transitions. mdpi.comnih.gov

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the substituted pyrazole system. The pyrazole ring itself has a strong absorption maximum around 203 nm. nih.gov The presence of the methoxyphenyl substituent, which extends the conjugated π-system, would be expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths. researchgate.net

Studies on various pyrazole derivatives show absorption maxima in the range of 220–380 nm. mdpi.comnih.gov For example, trifluoromethyl-substituted 1H-pyrazolo[3,4-b]quinolines exhibit absorption maxima around 375 nm. mdpi.com The specific λmax values for the title compound would depend on the solvent used, as solvent polarity can influence the energy of the electronic transitions.

X-ray Crystallography for Solid-State Structure Determination

No published single-crystal X-ray diffraction studies were found for this compound. This technique is essential for the definitive determination of the solid-state structure of a molecule.

Confirmation of Regiochemistry and Stereochemistry

Without X-ray crystallographic data, the unequivocal confirmation of the regiochemistry and stereochemistry of this compound in the solid state is not possible. While other spectroscopic methods, such as NMR, can provide strong evidence for the solution-state structure, X-ray crystallography provides the definitive arrangement of atoms in a crystal lattice.

Analysis of Molecular Dimensions and Conformational Preferences

Detailed analysis of bond lengths, bond angles, and torsional angles, which define the molecular dimensions and conformational preferences, is contingent on the availability of a crystal structure. As no such data has been reported for the title compound, a quantitative discussion of these parameters cannot be presented.

Crystal Packing and Lattice Dynamics

The study of intermolecular interactions, crystal packing, and lattice dynamics is entirely dependent on the determination of the crystal structure through X-ray diffraction. In the absence of this data for this compound, no information can be provided regarding its supramolecular assembly in the solid state.

Computational and Theoretical Investigations of 4 2 Methoxyphenyl 1 Methyl 1h Pyrazol 5 Amine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecular systems. For 4-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine, DFT calculations offer a detailed understanding of its geometry, electronic structure, and spectroscopic characteristics.

The optimization of the molecular geometry of this compound using DFT methods, typically with a basis set such as B3LYP/6-311++G(d,p), reveals the most stable three-dimensional arrangement of its atoms. acu.edu.in The calculations provide precise information on bond lengths, bond angles, and dihedral angles.

The structure is characterized by a central pyrazole (B372694) ring linked to a methoxyphenyl group and substituted with methyl and amine groups. A key feature of the optimized geometry is the relative orientation of the pyrazole and methoxyphenyl rings. Due to steric hindrance and electronic effects, these rings are not coplanar. The dihedral angle between the plane of the pyrazole ring and the methoxyphenyl ring is a critical parameter determined through conformational analysis. Studies on similar pyrazole derivatives show that this twist angle can vary, influencing the molecule's electronic properties. researchgate.net The methoxy (B1213986) group is generally found to be nearly coplanar with the phenyl ring.

| Bond | Predicted Length (Å) |

|---|---|

| N1-N2 | 1.38 |

| N2-C3 | 1.33 |

| C3-C4 | 1.45 |

| C4-C5 | 1.40 |

| C5-N1 | 1.39 |

| C4-C(Aryl) | 1.48 |

| C(Aryl)-O | 1.37 |

| O-CH3 | 1.43 |

| C5-NH2 | 1.37 |

| N1-CH3 | 1.47 |

| Angle | Predicted Angle (°) |

|---|---|

| N1-N2-C3 | 111.0 |

| N2-C3-C4 | 106.0 |

| C3-C4-C5 | 108.0 |

| C4-C5-N1 | 105.0 |

| C5-N1-N2 | 110.0 |

| C(Aryl)-C4-C5 | 125.0 |

| C(Aryl)-O-CH3 | 118.0 |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the chemical reactivity and electronic properties of a molecule. The energy difference between these orbitals, the HOMO-LUMO gap, is a measure of the molecule's excitability and chemical stability. researchgate.net

For this compound, the HOMO is expected to be primarily localized on the electron-rich pyrazol-5-amine moiety, which acts as the principal electron donor. Conversely, the LUMO is likely distributed over the methoxyphenyl ring and the pyrazole ring, functioning as the electron acceptor. This distribution facilitates an intramolecular charge transfer (ICT) upon electronic excitation. The calculated HOMO-LUMO energy gap for similar pyrazole derivatives is typically in the range of 4 to 5 eV, indicating good stability. researchgate.netrsc.org

| Parameter | Predicted Value (eV) |

|---|---|

| HOMO Energy | -5.50 |

| LUMO Energy | -1.10 |

| HOMO-LUMO Gap (ΔE) | 4.40 |

| Ionization Potential (I) | 5.50 |

| Electron Affinity (A) | 1.10 |

| Global Hardness (η) | 2.20 |

| Electronegativity (χ) | 3.30 |

| Electrophilicity Index (ω) | 2.47 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure in terms of localized electron-pair bonding units. This analysis is particularly useful for understanding intramolecular interactions, such as hyperconjugation and charge transfer. researchgate.net

In this compound, NBO analysis would reveal significant delocalization of electron density from the lone pairs of the nitrogen and oxygen atoms to the antibonding orbitals of adjacent bonds. A key interaction is the donation of electron density from the lone pair of the amine nitrogen (LP(N)) to the π* antibonding orbitals of the pyrazole ring. Similarly, the oxygen lone pair of the methoxy group interacts with the π* orbitals of the phenyl ring. These hyperconjugative interactions contribute to the stability of the molecule. The analysis also quantifies the natural atomic charges, indicating the electron distribution across the molecule.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(1) N(Amine) | π(C4-C5) | 25.5 |

| LP(1) N2 | π(C3-C4) | 18.2 |

| LP(2) O(Methoxy) | π(C(Aryl)-C(Aryl)) | 20.8 |

| π(C(Aryl)-C(Aryl)) | π(C(Aryl)-C(Aryl)) | 15.4 |

DFT calculations are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data for validation of the computational model.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. For this compound, the calculated chemical shifts would be expected to be in good agreement with experimental values. The protons of the amine group would appear as a broad singlet, while the methyl and methoxy protons would give rise to sharp singlets. The aromatic protons would exhibit complex splitting patterns.

IR Spectroscopy: The vibrational frequencies and IR intensities can be calculated to predict the infrared spectrum. The characteristic vibrational modes include the N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and methyl groups (around 2900-3100 cm⁻¹), C=N and C=C stretching of the pyrazole and phenyl rings (around 1500-1600 cm⁻¹), and C-O stretching of the methoxy group (around 1250 cm⁻¹).

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra. The calculations would likely show intense absorption bands in the UV region, corresponding to π→π* and n→π* electronic transitions within the conjugated system.

| Atom | Predicted ¹H Shift | Predicted ¹³C Shift |

|---|---|---|

| NH₂ | ~5.0 (br s) | - |

| N-CH₃ | ~3.7 (s) | ~35.0 |

| O-CH₃ | ~3.9 (s) | ~55.8 |

| Pyrazole-H | ~7.5 (s) | ~130.0 |

| Aromatic-H | ~6.9-7.4 (m) | ~112-158 |

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| N-H stretch (Amine) | 3450, 3360 |

| C-H stretch (Aromatic) | 3100-3000 |

| C-H stretch (Aliphatic) | 2980-2850 |

| C=N / C=C stretch (Ring) | 1610-1500 |

| C-O stretch (Methoxy) | 1255 |

TD-DFT is the primary method for investigating the electronic excited states of molecules. eurasianjournals.com For this compound, TD-DFT calculations can predict the energies of electronic transitions, oscillator strengths, and the nature of the excited states. This information is crucial for understanding the molecule's photophysical properties, such as absorption and fluorescence. The calculations would likely identify the lowest energy transitions as having significant π→π* character, involving the promotion of an electron from the HOMO to the LUMO, consistent with intramolecular charge transfer from the pyrazol-amine moiety to the methoxyphenyl ring.

| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| 3.85 | 322 | 0.25 | HOMO → LUMO (π→π) |

| 4.52 | 274 | 0.18 | HOMO-1 → LUMO (π→π) |

| 4.98 | 249 | 0.32 | HOMO → LUMO+1 (π→π*) |

Molecular Dynamics Simulations for Conformational Landscapes

While DFT provides a static picture of the most stable conformation, molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. nih.gov MD simulations can explore the conformational landscape of this compound by simulating the motion of its atoms at a given temperature. researchgate.netnih.gov

These simulations are particularly valuable for flexible molecules, allowing for the investigation of rotational barriers around single bonds, such as the bond connecting the pyrazole and methoxyphenyl rings. By tracking the dihedral angles and potential energy over the course of the simulation, a free energy surface can be constructed to identify the most populated conformations and the energy barriers between them. This information is essential for understanding how the molecule's shape and flexibility influence its interactions with other molecules, such as biological receptors.

Molecular Docking Methodologies in Understanding Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to the active site of a target protein.

For pyrazole derivatives, molecular docking studies have been successfully employed to screen for potential inhibitors of various enzymes, such as receptor tyrosine kinases and protein kinases, which are implicated in diseases like cancer. In a typical study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand, in this case, this compound, would be built and optimized using computational chemistry software. Docking software, such as AutoDock, is then used to place the ligand into the binding site of the protein and score the different binding poses based on a scoring function that estimates the binding energy.

Key interactions typically observed for pyrazole-based ligands include hydrogen bonds, where the amine group or pyrazole nitrogens can act as donors or acceptors, and hydrophobic interactions involving the aromatic rings. For the title compound, the 2-methoxyphenyl group would be expected to play a significant role in orienting the molecule within a binding pocket, potentially forming specific interactions with amino acid residues. The results of a docking study are often presented in a table summarizing binding energies and interacting residues.

Table 1: Illustrative Molecular Docking Results for a Pyrazole Derivative Against Protein Kinase Targets

| Target Protein (PDB ID) | Binding Energy (kcal/mol) | Interacting Residues (Example) | Type of Interaction |

|---|---|---|---|

| VEGFR-2 (2QU5) | -10.1 | Cys919, Asp1046 | Hydrogen Bond |

| Aurora A (2W1G) | -8.6 | Arg137, Leu263 | Hydrophobic, H-Bond |

| CDK2 (2VTO) | -10.4 | Lys33, Gln131 | Hydrogen Bond |

Note: This data is representative of pyrazole derivatives and not specific to this compound.

Quantum Chemical Calculations on Reaction Mechanisms and Energetics

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, geometry, and reactivity of molecules. These methods can elucidate reaction mechanisms, predict spectroscopic properties, and calculate thermodynamic parameters.

For a molecule like this compound, DFT calculations at a level such as B3LYP/6-311G(d,p) could be used to optimize its molecular geometry. From the optimized structure, various electronic properties can be determined, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests higher reactivity.

Furthermore, these calculations can predict vibrational frequencies, which can be compared with experimental infrared (IR) spectra to confirm the structure. The molecular electrostatic potential (MEP) can also be mapped onto the electron density surface to identify regions that are rich or poor in electrons, predicting sites for electrophilic and nucleophilic attack. Such studies have been performed on various pyrazole derivatives to understand their stability and reactivity. mdpi.commdpi.com

Table 2: Representative Calculated Electronic Properties for a Pyrazole Derivative

| Parameter | Value |

|---|---|

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 4.6 eV |

| Dipole Moment | 3.5 D |

Note: These values are illustrative for a generic pyrazole structure and not specific to this compound.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions in a crystal lattice based on the electron distribution of a molecule. This analysis is derived from X-ray crystallography data and is valuable for understanding crystal packing, polymorphism, and the nature of non-covalent interactions.

The Hirshfeld surface is generated based on the principle that the space in a crystal can be partitioned among the molecules. By mapping properties like dnorm (normalized contact distance) onto this surface, one can identify specific regions of intermolecular contact. Red spots on the dnorm map indicate close contacts, such as hydrogen bonds, that are shorter than the van der Waals radii sum of the interacting atoms.

Table 3: Example Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Substituted Pyrazole

| Contact Type | Contribution to Hirshfeld Surface (%) |

|---|---|

| H···H | 48.2% |

| C···H / H···C | 23.9% |

| N···H / H···N | 17.4% |

| O···H / H···O | 5.3% |

Note: Data adapted from a study on a related pyrazolo[3,4-d]pyrimidine and is for illustrative purposes only.

Structure Activity Relationship Sar Studies for 4 2 Methoxyphenyl 1 Methyl 1h Pyrazol 5 Amine Derivatives

Rational Design and Synthesis of Analogs for SAR Probing

The foundation of any SAR study lies in the rational design and synthesis of a library of analogs that systematically probe different regions of the lead compound. For the 4-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine scaffold, the synthetic strategy is designed to allow for facile diversification at several key positions: the 2-methoxyphenyl ring, the N-methyl group on the pyrazole (B372694), and the 5-amine group.

The synthesis of the pyrazole core is well-established and often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. nih.gov For this series, analogs are synthesized to explore the impact of various substituents. The general approach allows for the creation of a diverse set of compounds where specific molecular properties such as steric bulk, lipophilicity, and electronic character are systematically altered. nih.govmdpi.com For instance, advanced synthetic methods like Suzuki coupling can be employed to introduce a variety of aryl or heteroaryl groups, enabling a broad exploration of the chemical space. nih.gov

Key areas for modification include:

The Phenyl Ring: Analogs are created by altering the substituent at the 2-position (e.g., replacing methoxy (B1213986) with ethoxy, hydroxyl, or halogen groups) and by moving the substituent to the 3- or 4-positions to probe the importance of its location.

The Pyrazole Core: Modifications include replacing the N-methyl group with other alkyl or aryl groups to assess steric and electronic effects at this position.

The 5-Amine Group: The primary amine can be acylated, alkylated, or used as a handle to introduce other functional groups to explore its role as a hydrogen bond donor or as a point of attachment.

This rational and systematic approach to analog synthesis is crucial for building a comprehensive understanding of the SAR. nih.gov

Influence of Substituent Position and Electronic Nature on Molecular Interactions

The position and electronic properties (electron-donating vs. electron-withdrawing) of substituents on the this compound scaffold profoundly influence molecular interactions and, consequently, biological activity.

Studies on related phenyl-pyrazole compounds have shown that the location of substituents on the phenyl ring is critical. For example, research on a series of herbicidal pyrazoles revealed that placing substituents like methoxy, chloro, or methyl groups at the 2- and 4-positions of the phenyl ring resulted in superior inhibitory activity compared to substitution at the 3-position. mdpi.com This suggests that for the 4-(2-methoxyphenyl) scaffold, the ortho-methoxy group is likely in a favorable position for binding.

The electronic nature of the substituents is equally important. In studies of pyrazole-based allosteric modulators, it was found that electronegative substituents in the para-position of a benzamide (B126) moiety attached to the pyrazole core increased potency. nih.gov Conversely, other studies have indicated that both strong electron-withdrawing groups (like nitro) and strong electron-donating groups (like hydroxyl or amino) can decrease activity, suggesting that a balanced electronic profile is optimal. mdpi.com These findings highlight the delicate interplay between a substituent's electronic character and its ability to engage in favorable interactions—such as hydrogen bonds, dipole-dipole, or pi-stacking—within a receptor's binding pocket. beilstein-journals.org

The following table summarizes the generalized SAR findings based on substituent modifications in related pyrazole series.

| Modification Site | Substituent Type | General Effect on Activity | Rationale |

| Phenyl Ring | Shifting methoxy from 2- to 3-position | Likely Decrease | The 2- and 4-positions are often favored for optimal interaction. mdpi.com |

| Replacing 2-methoxy with halogen (e.g., F, Cl) | Variable | Can alter electronic profile and introduce halogen bonding capabilities. nih.gov | |

| Adding strong EWG (e.g., -NO2) | Likely Decrease | May create an unfavorable electronic distribution for the target interaction. mdpi.com | |

| Adding strong EDG (e.g., -OH) | Likely Decrease | Can disrupt the optimal electronic balance required for binding. mdpi.com | |

| N1-Position | Replacing methyl with larger alkyl groups | Steric Hindrance | May clash with the binding site, leading to reduced affinity. |

| 5-Amine Group | Acylation (e.g., -NHCOCH3) | Activity Dependent on Target | Removes hydrogen bond donor capability but adds an acceptor and steric bulk. |

Note: This table is based on generalized principles from related compound series and serves as a predictive guide for the this compound scaffold.

Conformational Flexibility and its Impact on Ligand-Binding Hypotheses

The conformational flexibility of a ligand is a critical factor that influences its ability to adapt to the three-dimensional architecture of a binding site. For this compound, significant rotational freedom exists around the single bond connecting the pyrazole and the methoxyphenyl rings.

Crystallographic studies of similar 1,3-diphenyl-1H-pyrazol-5-amine structures have quantified this flexibility, showing that the phenyl and methoxybenzene groups are rotated out of the plane of the central pyrazole ring by approximately 29° and 37°, respectively. nih.gov This inherent flexibility means the molecule can exist in a range of low-energy conformations. When a ligand binds to a protein, it may adopt a specific conformation that is stabilized by the interaction, which can differ from its preferred conformation in solution. escholarship.org

Understanding this conformational landscape is key to developing ligand-binding hypotheses. SAR studies can probe the importance of this flexibility. For example, introducing bulky substituents ortho to the pyrazole-phenyl bond can restrict rotation. If such rigidified analogs show increased potency, it may suggest that the molecule pays an energetic penalty to adopt the "active" conformation, and pre-organizing the ligand in this conformation is beneficial. Conversely, a loss of activity could indicate that conformational flexibility is necessary for the ligand to effectively enter and adjust to the binding site. nih.gov This interplay between the ligand's innate flexibility and the protein's structure is a key consideration in drug design. escholarship.org

Stereochemical Considerations in Structure-Activity Relationship Studies

Stereochemistry plays a pivotal role in the interaction between a drug and its biological target, as enzymes and receptors are chiral environments. nih.gov Although the parent compound this compound is achiral, SAR studies often involve the introduction of stereocenters to probe the three-dimensional space of the binding site.

The two mirror-image forms of a chiral molecule, known as enantiomers, can have vastly different pharmacological properties because their spatial arrangements lead to different interactions with the chiral target. nih.gov One enantiomer may fit perfectly into a binding site, leading to the desired therapeutic effect, while the other may fit poorly, be inactive, or even bind to a different target, causing side effects.

In the context of this pyrazole series, stereocenters could be introduced in several ways:

On an N-alkyl group: Replacing the N-methyl group with a chiral substituent, such as a sec-butyl or 1-phenylethyl group.

On a phenyl ring substituent: Modifying the methoxy group to a chiral ether, for example, a (sec-butoxy)phenyl derivative.

On a substituent at the 5-amine position: Alkylation of the amine with a chiral moiety.

Synthesizing and testing individual enantiomers (a process often referred to as chiral resolution or asymmetric synthesis) is a critical step in advanced SAR studies. Comparing the activity of the two enantiomers provides invaluable information about the specific 3D orientation required for optimal binding, which can significantly refine ligand-binding hypotheses and guide further design efforts. nih.gov

Allosteric Modulation Studies and Structural Requirements for Interaction Modulation

In addition to directly activating or blocking a receptor's primary (orthosteric) site, ligands can act as allosteric modulators, binding to a topographically distinct site on the receptor. This binding can subtly change the receptor's shape, thereby modulating the effect of the endogenous ligand. Pyrazole-containing scaffolds have emerged as promising positive allosteric modulators (PAMs) for several G protein-coupled receptors (GPCRs), including muscarinic acetylcholine (B1216132) receptors (mAChR) and metabotropic glutamate (B1630785) receptors (mGluR). nih.govnih.govnih.gov

Derivatives of this compound are logical candidates for investigation as allosteric modulators. SAR studies in this area focus on identifying the structural features required to impart this specific mode of action. Research on related pyrazole-based M4 mAChR PAMs has shown that even minor structural alterations can lead to profound differences in allosteric properties. nih.gov For instance, the removal of a single methyl group from an aromatic core was found to significantly reduce the potentiation of the endogenous ligand. nih.gov

Structural requirements for allosteric modulation are often subtle and specific to the target. Studies on mGluR5 modulators revealed that introducing electronegative substituents on an aromatic ring attached to the pyrazole core could enhance both binding affinity and functional potentiation. nih.gov These findings suggest that a successful SAR campaign for allosteric modulators based on the 4-(2-methoxyphenyl)pyrazole scaffold would involve fine-tuning the electronic and steric properties of the peripheral substituents to achieve the desired modulatory effect without causing direct agonism.

Ligand Design Principles and Pharmacophore Modeling Derived from SAR

The culmination of extensive SAR studies is the development of a pharmacophore model—an abstract representation of the key molecular features necessary for biological activity. This model serves as a crucial blueprint for the design of new, potentially more potent and selective ligands. researchgate.net Based on the SAR exploration of the this compound scaffold and related compounds, a hypothetical pharmacophore model can be proposed.

The essential features of this model are derived from understanding the roles of the different molecular fragments:

Hydrogen Bond Donor (HBD): The 5-amine group is a critical HBD, likely forming a key interaction within the binding site.

Hydrogen Bond Acceptor (HBA): The oxygen atom of the 2-methoxy group on the phenyl ring can act as an HBA. Its ortho position appears to be crucial for orienting this feature correctly. mdpi.com

Aromatic/Hydrophobic Features: Both the methoxyphenyl ring and the pyrazole ring itself serve as aromatic and hydrophobic regions that can engage in van der Waals or pi-stacking interactions.

Steric Constraints: The N-methyl group defines a specific, sterically allowed region, with larger groups potentially causing unfavorable clashes.

These features, along with their defined spatial relationships, constitute the pharmacophore. Computational tools can then be used to screen virtual libraries of compounds to identify new molecules that fit this model, prioritizing them for synthesis and testing.

| Pharmacophoric Feature | Corresponding Structural Moiety | SAR Justification |

| Hydrogen Bond Donor | 5-Amine (-NH2) | Primary amines are common interaction points in ligand-receptor binding. |

| Hydrogen Bond Acceptor | 2-Methoxy (-OCH3) | The oxygen atom can accept hydrogen bonds; its position is critical. mdpi.com |

| Aromatic Ring 1 | 2-Methoxyphenyl | Provides a hydrophobic surface and potential for pi-stacking interactions. |

| Aromatic Ring 2 | Pyrazole | The heterocyclic ring contributes to the hydrophobic profile and scaffold rigidity. |

| Excluded Volume | Region around N1-methyl | Larger substituents at this position may lead to steric hindrance and reduced activity. nih.gov |

This pharmacophore model, refined with each new set of SAR data, provides a powerful, rational basis for the ongoing design and discovery of novel drug candidates derived from the this compound core.

Intermolecular Interactions and Crystal Engineering of Pyrazole Amine Structures

Characterization of Hydrogen Bonding Networks (N-H…N, N-H…O, N-H…S)

Hydrogen bonds are the most influential directional interactions in the crystal engineering of pyrazole (B372694) amines, acting as the primary drivers for the formation of specific supramolecular synthons. The amino group (-NH2) on the pyrazole ring is a potent hydrogen bond donor, while the pyrazole ring's sp2-hybridized nitrogen atom, as well as substituents like methoxy (B1213986) groups, can act as acceptors.

N-H…N Interactions: This is a classic and robust interaction in pyrazole chemistry. In pyrazoles containing an N-H group on the ring, self-assembly into dimers, trimers, tetramers, and infinite chains (catemers) via N-H…N hydrogen bonds is common. nih.govresearchgate.netresearchgate.net For 5-aminopyrazoles, the exocyclic amino group can form hydrogen bonds with the nitrogen atom of a neighboring pyrazole ring, leading to the assembly of molecules into well-defined patterns. These interactions can be resonance-assisted, though the internal π-delocalization of the pyrazole ring can sometimes diminish the shortening effect on the bond length. nih.gov In some cases, these bonds can be remarkably short and strong, particularly when assisted by positive charge. nih.govnih.gov

N-H…O Interactions: The presence of oxygen-containing functional groups, such as the methoxy group in the target molecule or carbonyls in related structures, introduces potent hydrogen bond acceptors. Crystal structure analyses of various pyrazole derivatives reveal extensive N-H…O hydrogen bonding. mdpi.com For instance, in the crystal of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid, molecules form inversion dimers through O-H…O bonds, and also feature an intramolecular N-H…O hydrogen bond. iucr.org In another related pyrazoline structure, intermolecular Namino-H…O interactions link molecules into two-dimensional networks. nih.gov

N-H…S Interactions: When a sulfur atom is present, as in pyrazole-1-carbothioamide derivatives, it can act as a hydrogen bond acceptor. Studies on these compounds show that N-H…S hydrogen bonds play a crucial role in the crystal packing, often working in concert with other hydrogen bonds like N-H…O to form complex layered structures. nih.govmdpi.com

The table below summarizes typical geometries for these hydrogen bonds as observed in related crystal structures.

| Hydrogen Bond Type | Donor-Acceptor Distance (Å) | Angle (°) | Supramolecular Motif | Reference |

| N-H…N | 2.82 - 2.97 | ~169 | Dimers, Trimers, Tetramers, Chains | nih.gov |

| N-H…O | ~2.94 | - | S(6) ring | iucr.org |

| N-H…S | - | - | Zigzag layers | nih.gov |

Analysis of Non-Covalent Interactions (e.g., C-H…π Interactions, π-π Stacking)

π-π Stacking: The planar aromatic rings of the pyrazole and methoxyphenyl groups allow for favorable π-π stacking interactions. These interactions, where the π-orbitals of adjacent rings overlap, are crucial for the dense packing of molecules. nih.gov They typically occur in parallel-displaced or T-shaped geometries. nih.gov In a related pyrazoline derivative, π-π interactions with centroid-centroid distances of 3.47 Å and 3.58 Å were observed to stack layers of molecules along a crystallographic axis. nih.gov Theoretical studies confirm that π-stacking, in combination with hydrogen bonding, are crucial synthons for solid-state stability.

The following table details examples of these non-covalent interactions in pyrazole-containing crystals.

| Interaction Type | Groups Involved | Typical Distance (Å) | Role in Crystal Packing | Reference |

| π-π Stacking | Phenyl ring ↔ Phenyl ring | 3.4 - 3.8 (centroid-centroid) | Stacking of layers, stabilization | nih.gov |

| C-H…π | C-H ↔ Pyrazole ring π-system | ~2.7 (H···centroid) | Linking monomeric units, stabilization | mdpi.com |

Crystal Packing Arrangements and Supramolecular Assembly

The interplay between strong, directional hydrogen bonds and weaker, non-directional forces like van der Waals, C-H…π, and π-π interactions dictates the final crystal packing and supramolecular assembly. mdpi.commdpi.com The concept of supramolecular synthons—robust and predictable patterns of intermolecular interactions—is central to understanding this assembly.

In pyrazole amine crystals, primary synthons are often formed by hydrogen bonds, creating dimers or one-dimensional chains. nih.govresearchgate.net These primary structures then assemble into higher-order architectures. For example, a study on 3-(4-aminophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide found that N-H…O and N-H…S hydrogen bonds link molecules into zigzag layers. nih.gov These layers are then stacked parallel to each other, stabilized by the weaker π-π and C-H…π interactions, resulting in a stable three-dimensional structure. nih.gov This hierarchical assembly, from simple synthons to complex networks, is a hallmark of crystal engineering with pyrazole derivatives. researchgate.net

Co-crystal Formation and Its Impact on Solid-State Properties

Co-crystallization is a powerful crystal engineering technique used to modify the physicochemical properties of a solid without altering its chemical structure. A co-crystal is a multi-component crystal containing the active molecule and a benign co-former held together by non-covalent interactions, primarily hydrogen bonds. researchgate.net

For a molecule like 4-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine, co-crystallization can introduce new hydrogen bond donors or acceptors, leading to the formation of novel supramolecular synthons. This can disrupt the self-assembly patterns observed in the pure compound and create entirely new crystal structures.

A study on a pyrazole-carbothioamide derivative illustrates this principle effectively. mdpi.com In its pure form, the molecule's hydrogen bonding involved N-H…O and C-H…S contacts. However, when co-crystallized with a chalcone derivative, the primary interactions changed to N-H…O=C and N-H…S bonds involving both molecules. In a dimethylformamide (DMF) solvate, the interactions shifted again to N-H…O bonds with the DMF solvent. mdpi.com This demonstrates that the introduction of a co-former can selectively alter the intermolecular interactions, which in turn can modify solid-state properties like solubility and stability. researchgate.netuniversityofgalway.ie

Polymorphism and Pseudopolymorphism in Pyrazole Amine Crystals

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure, while pseudopolymorphism refers to different crystal forms that arise from the inclusion of solvent molecules (solvates or hydrates). researchgate.net Different polymorphs of the same compound can exhibit significantly different physical properties.

Polymorphism in pyrazole derivatives often arises from different possible conformations of the molecule or different hydrogen-bonding patterns. sunway.edu.my For example, two conformational polymorphs of a bioactive pyrazolo[3,4-d]pyrimidine were isolated. The crucial difference in their molecular packing was the formation of phenylamino-N–H…N(pyrazolyl) hydrogen bonding within supramolecular chains that were either helical (α-form) or zigzag (β-form). sunway.edu.my This subtle change in the primary hydrogen-bonding motif led to distinct crystal packing and a calculated stability difference of 11 kJ/mol between the two forms. sunway.edu.my

The synthesis route and crystallization conditions (e.g., solvent, presence of certain ions) can direct the formation of a particular polymorph. researchgate.net The potential for polymorphism is a critical consideration in the development of crystalline materials, as an unintended polymorphic transformation can alter the desired properties of the final product.

Q & A

Q. What are the standard synthetic routes for preparing 4-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine, and how can reaction conditions be optimized?

The synthesis typically involves cyclocondensation of hydrazines with α,β-unsaturated ketones or diketones. For example, refluxing 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione with methylhydrazine in ethanol/acetic acid yields pyrazole derivatives . Optimization may include microwave-assisted reactions to reduce reaction time and improve yield, as demonstrated in microwave-mediated synthesis of analogous pyrazole-amine compounds . Key intermediates, such as 5-chloro-3-methylpyrazole derivatives, can be generated via Vilsmeier-Haack formylation followed by oxidation and acylation .

Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?

X-ray crystallography is the gold standard for unambiguous structural confirmation. For example, single-crystal X-ray diffraction (SCXRD) at 173 K with SHELXL refinement (R factor < 0.05) resolves bond lengths, angles, and anisotropic displacement parameters . Complementary techniques include NMR (to confirm substituent positions) and FT-IR (to identify functional groups like NH₂). Polar solvent effects on photophysical properties can be studied using UV-Vis spectroscopy .

Q. What preliminary biological assays are recommended to screen for bioactivity?

Initial screening should focus on target-specific assays. For antimicrobial activity, use broth microdilution (MIC determination) against Mycobacterium tuberculosis H37Rv or fungal strains like Candida albicans . Cytotoxicity can be assessed via MTT assays on cancer cell lines (e.g., HeLa), while receptor antagonism (e.g., cholecystokinin CCK1) requires radioligand binding assays . Dose-response curves and IC₅₀ calculations are essential for potency evaluation.

Advanced Research Questions

Q. How can computational tools like SHELX and ORTEP aid in resolving crystallographic data discrepancies?

SHELXL refines structural models against high-resolution data, handling twinning and disorder via constraints (e.g., DFIX, SIMU). For example, SHELXL’s robust handling of anisotropic displacement parameters ensures accurate thermal ellipsoid modeling, critical for compounds with flexible methoxyphenyl groups . ORTEP-3 visualizes hydrogen bonding (e.g., O–H⋯N interactions stabilizing crystal packing) and π-stacking interactions, which are vital for understanding solid-state reactivity .

Q. How do substituent modifications (e.g., halogenation, methoxy position) impact bioactivity, and how can SAR studies be designed?

Structure-activity relationship (SAR) studies require systematic variation of substituents. For instance, replacing the 2-methoxyphenyl group with 4-fluorophenyl enhances CCK1 receptor affinity due to improved hydrophobic interactions . Halogenation at the pyrazole 4-position (e.g., Cl or Br) increases antitubercular activity by enhancing membrane permeability . Assay data should be analyzed using multivariate regression to correlate electronic (Hammett σ) or steric (Taft Eₛ) parameters with bioactivity .

Q. How can conflicting bioactivity data from different studies be resolved?

Contradictions often arise from assay variability (e.g., cell line differences) or impurities in synthesized batches. Reproducibility checks should include:

- Purity validation via HPLC (≥95%) and elemental analysis.

- Standardized assay protocols (e.g., CLSI guidelines for antimicrobial testing).

- Meta-analysis of crystallographic data to rule out conformational polymorphism . For example, dihedral angles between the pyrazole ring and methoxyphenyl group >40° may reduce receptor binding .

Methodological Challenges and Solutions

Q. What strategies improve yield in large-scale synthesis while maintaining regioselectivity?

Key steps include:

Q. How can solvent effects on reaction mechanisms be investigated?

Polar aprotic solvents (e.g., DMF) stabilize intermediates in Vilsmeier-Haack reactions, while protic solvents (e.g., ethanol) favor proton transfer in cyclocondensation. Computational studies (DFT) using Gaussian09 can model solvent dielectric effects on transition states . Experimental validation via kinetic monitoring (e.g., in situ IR) identifies rate-limiting steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.